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  • Product: Benzylisopropylamine hydrobromide
  • CAS: 176971-59-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physical and Chemical Properties of Benzylisopropylamine Hydrobromide

This guide provides a comprehensive overview of the physical and chemical properties of benzylisopropylamine hydrobromide, tailored for researchers, scientists, and professionals in drug development. The information pres...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive overview of the physical and chemical properties of benzylisopropylamine hydrobromide, tailored for researchers, scientists, and professionals in drug development. The information presented herein is a synthesis of available data from chemical databases and analogous compounds, offering insights into its molecular characteristics, reactivity, and analytical methodologies.

Molecular Identity and Structure

Benzylisopropylamine hydrobromide is the hydrobromide salt of the secondary amine N-benzylisopropylamine. The protonation of the nitrogen atom by hydrobromic acid results in a salt with distinct physical and chemical properties compared to its free base form.

The molecular structure consists of a benzyl group and an isopropyl group attached to a central nitrogen atom, which bears a positive formal charge, and a bromide counter-ion.

Caption: 2D structure of Benzylisopropylamine Hydrobromide.

Physical and Chemical Properties

A summary of the key physical and chemical properties of benzylisopropylamine hydrobromide and its parent compound, N-benzylisopropylamine, is provided below. Data for the hydrobromide is limited, and therefore, properties of the free base and the analogous hydrochloride salt are included for comparative purposes.

PropertyBenzylisopropylamine HydrobromideN-Benzylisopropylamine (Free Base)N-Benzylisopropylamine HydrochlorideReference
CAS Number 176971-59-8102-97-618354-85-3[1][2][3]
Molecular Formula C₁₀H₁₆BrNC₁₀H₁₅NC₁₀H₁₅N·HCl[1][2][3]
Molecular Weight 230.14 g/mol 149.23 g/mol 185.7 g/mol [1][2][3]
Appearance Crystalline solid (inferred)Colorless to pale yellow liquidCrystalline solid[3][4][5]
Melting Point Not available143°C (estimate)Not available[2]
Boiling Point Not applicable200 °C (lit.)Not applicable[2]
Density Not available0.892 g/mL at 25 °C (lit.)Not available[2]
pKa Not available9.77 ± 0.19 (Predicted)Not available[2]
Solubility Expected to be soluble in water and polar organic solvents.Slightly soluble in Chloroform, Ethyl Acetate, and Methanol.DMF: 15 mg/mL, DMSO: 30 mg/mL, Ethanol: 30 mg/mL, PBS (pH 7.2): 10 mg/mL[2][3][6]

Synthesis and Purification

The synthesis of benzylisopropylamine hydrobromide is typically achieved through a two-step process, starting with the synthesis of the free base, N-benzylisopropylamine, followed by its conversion to the hydrobromide salt.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of N-Benzylisopropylamine (Reductive Amination) cluster_step2 Step 2: Formation of the Hydrobromide Salt reactants1 Benzaldehyde + Isopropylamine intermediate Imine Intermediate reactants1->intermediate Condensation product1 N-Benzylisopropylamine (Free Base) intermediate->product1 reducing_agent Reducing Agent (e.g., NaBH(OAc)₃) reducing_agent->intermediate product1_input N-Benzylisopropylamine product1->product1_input product2 Benzylisopropylamine Hydrobromide product1_input->product2 hbr Hydrobromic Acid (HBr) hbr->product1_input Protonation

Caption: Synthetic pathway to Benzylisopropylamine Hydrobromide.

Experimental Protocol: Synthesis of N-Benzylisopropylamine via Reductive Amination

This protocol describes a general procedure for the synthesis of the free base.

  • Reaction Setup: To a solution of benzaldehyde (1.0 equivalent) in a suitable solvent (e.g., dichloromethane or methanol) in a round-bottom flask, add isopropylamine (1.0-1.2 equivalents).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding imine.

  • Reduction: Cool the reaction mixture in an ice bath and add a reducing agent, such as sodium borohydride or sodium triacetoxyborohydride (1.2-1.5 equivalents), portion-wise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield pure N-benzylisopropylamine.

Experimental Protocol: Formation of Benzylisopropylamine Hydrobromide
  • Dissolution: Dissolve the purified N-benzylisopropylamine (1.0 equivalent) in a minimal amount of a suitable organic solvent, such as diethyl ether or isopropanol.

  • Acidification: Slowly add a solution of hydrobromic acid (1.0 equivalent, e.g., 48% aqueous HBr or HBr in acetic acid) to the stirred amine solution.

  • Precipitation: The hydrobromide salt will precipitate out of the solution. Continue stirring for 30 minutes to ensure complete precipitation.

  • Isolation: Collect the solid product by vacuum filtration and wash with a small amount of cold solvent.

  • Drying: Dry the resulting white solid under vacuum to obtain pure benzylisopropylamine hydrobromide.

Spectroscopic and Analytical Characterization

Comprehensive spectroscopic analysis is crucial for the structural elucidation and purity assessment of benzylisopropylamine hydrobromide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number and types of protons in the molecule. For benzylisopropylamine hydrobromide, characteristic signals are expected for the aromatic protons of the benzyl group, the benzylic methylene protons, the isopropyl methine proton, and the isopropyl methyl protons. The proton on the nitrogen will likely be broadened and may exchange with residual water in the solvent.

  • Expected Chemical Shifts (in DMSO-d₆):

    • Aromatic protons: ~7.3-7.6 ppm (multiplet)

    • Benzylic CH₂: ~4.1 ppm (singlet or doublet)

    • Isopropyl CH: ~3.3 ppm (septet)

    • Amine NH: Broad signal, variable chemical shift

    • Isopropyl CH₃: ~1.2 ppm (doublet)

¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

  • Expected Chemical Shifts (in DMSO-d₆):

    • Aromatic carbons: ~128-135 ppm

    • Benzylic CH₂: ~50 ppm

    • Isopropyl CH: ~50 ppm

    • Isopropyl CH₃: ~20 ppm

Experimental Protocol for NMR Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of benzylisopropylamine hydrobromide in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD) in an NMR tube.

  • Instrument Setup: Acquire the spectra on a 300 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the proton spectrum using standard parameters.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using standard parameters, including proton decoupling.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. Key expected vibrational frequencies for benzylisopropylamine hydrobromide include:

  • N-H stretch: A broad absorption in the region of 2400-3200 cm⁻¹ is characteristic of an ammonium salt.

  • C-H stretches (aromatic and aliphatic): Peaks around 3000-3100 cm⁻¹ (aromatic) and 2850-2970 cm⁻¹ (aliphatic).

  • C=C stretches (aromatic): Absorptions in the 1450-1600 cm⁻¹ region.

  • C-N stretch: Typically observed in the 1020-1250 cm⁻¹ range.

Experimental Protocol for FTIR Spectroscopy (KBr Pellet):

  • Sample Preparation: Grind a small amount (1-2 mg) of benzylisopropylamine hydrobromide with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

  • Pellet Formation: Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Spectral Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum.

Mass Spectrometry (MS)

Mass spectrometry of the hydrobromide salt will typically show the mass of the free base after the loss of HBr. The fragmentation pattern will be characteristic of the N-benzylisopropylamine structure.

  • Expected Molecular Ion: The molecular ion of the free base (N-benzylisopropylamine) is expected at m/z 149.12.[7]

  • Key Fragments: A prominent fragment at m/z 91 corresponding to the tropylium ion (C₇H₇⁺) is expected from the cleavage of the benzylic C-N bond. Another significant fragment would be from the loss of a methyl group from the isopropyl moiety.

Experimental Protocol for Mass Spectrometry (ESI):

  • Sample Preparation: Prepare a dilute solution of benzylisopropylamine hydrobromide in a suitable solvent, such as methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the electrospray ionization (ESI) source of the mass spectrometer.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode.

Chemical Reactivity

The chemical reactivity of benzylisopropylamine hydrobromide is primarily governed by the acidic proton on the nitrogen and the potential for the secondary amine to be liberated under basic conditions.

Reactivity_Diagram start Benzylisopropylamine Hydrobromide free_base N-Benzylisopropylamine (Free Base) start->free_base Deprotonation free_base->start Protonation alkylation N-Alkylation (with Alkyl Halide) free_base->alkylation acylation N-Acylation (with Acyl Chloride) free_base->acylation hinsberg Hinsberg Test (with Sulfonyl Chloride) free_base->hinsberg base Addition of Base (e.g., NaOH, NaHCO₃) base->start acid Acidic Conditions acid->free_base

Caption: Reactivity overview of Benzylisopropylamine Hydrobromide.

Acidity and Basicity

As an ammonium salt, benzylisopropylamine hydrobromide is acidic in nature. It will react with bases to liberate the free amine, N-benzylisopropylamine.[8] This property is important for its handling, storage, and in designing chemical reactions.

Reactions of the Liberated Free Amine

Upon deprotonation, the resulting N-benzylisopropylamine can undergo reactions typical of a secondary amine:

  • N-Alkylation: The free amine can act as a nucleophile and react with alkyl halides to form a tertiary amine.[9][10] Further reaction can lead to the formation of a quaternary ammonium salt.[8]

  • N-Acylation: Reaction with acyl chlorides or anhydrides will yield the corresponding amide.[9] This reaction is often rapid and high-yielding.

  • Hinsberg Test: As a secondary amine, N-benzylisopropylamine will react with benzenesulfonyl chloride to form an insoluble sulfonamide.[10]

Safety and Handling

  • General Hazards: Amine salts can be corrosive and cause skin and eye irritation or burns.[11] Ingestion may be harmful.

  • Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong bases and oxidizing agents.

Conclusion

Benzylisopropylamine hydrobromide is a secondary amine salt with properties that make it a useful intermediate in organic synthesis. This guide has provided a detailed overview of its physical and chemical characteristics, drawing upon available data and established chemical principles. The provided experimental protocols offer a starting point for researchers working with this compound. As with any chemical, a thorough understanding of its properties and adherence to safety protocols are essential for its effective and safe use in research and development.

References

  • PubChem. Benzenemethanamine, N-(1-methylethyl)-, hydrobromide (1:1). [Link]

  • Chemistry LibreTexts. 24.7: Reactions of Amines. [Link]

  • Study Mind. Amines - Properties and Reactivity of Amines (A-Level Chemistry). [Link]

  • Grokipedia. Isopropylbenzylamine. [Link]

  • Michigan State University Department of Chemistry. Amine Reactivity. [Link]

  • Lumen Learning. 23.3. Reactions of amines | Organic Chemistry II. [Link]

  • SpectraBase. benzylamine, hydrobromide - Optional[1H NMR] - Spectrum. [Link]

  • PubChem. Isopropylbenzylamine. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). 7. ANALYTICAL METHODS. [Link]

  • Wikipedia. Isopropylbenzylamine. [Link]

  • Centers for Disease Control and Prevention (CDC). Methamphetamine and Illicit Drugs, Precursors, and Adulterants on Wipes 9106. [Link]

  • Google Patents. US4331815A - Process for manufacturing N-benzyl-N-isopropyl amides.
  • NIST WebBook. p-Isopropylbenzylamine. [Link]

  • NIST WebBook. Benzylamine. [Link]

  • NIST WebBook. Benzylamine hydrochloride. [Link]

  • Chemistry LibreTexts. Amine Reactions. [Link]

  • Google Patents.
  • NIST WebBook. Benzenemethanamine, N-(1-methylethyl)-. [Link]

  • SpectraBase. p-Isopropylbenzylamine - Optional[FTIR] - Spectrum. [Link]

  • Google Patents. CN116731007A - Preparation method of scopolamine hydrobromide.

Sources

Exploratory

crystal structure and X-ray diffraction of benzylisopropylamine hydrobromide

An In-Depth Technical Guide to the Crystal Structure and X-ray Diffraction of Benzylisopropylamine Hydrobromide Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of the met...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Crystal Structure and X-ray Diffraction of Benzylisopropylamine Hydrobromide

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the methodologies required to determine and analyze the crystal structure of benzylisopropylamine hydrobromide (C₁₀H₁₆BrN). For researchers in pharmaceutical development and the chemical sciences, understanding the three-dimensional atomic arrangement of a compound is fundamental. It dictates crucial solid-state properties including stability, solubility, and bioavailability. This document outlines the complete workflow, from synthesis and crystallization to single-crystal and powder X-ray diffraction analysis, offering field-proven insights into the causality behind experimental choices.

Introduction to Benzylisopropylamine Hydrobromide

Benzylisopropylamine, also known as N-benzylpropan-2-amine, is a secondary amine.[1][2] Its hydrobromide salt is formed by the reaction with hydrogen bromide.[3] While it has applications as an intermediate in chemical synthesis, it has also been noted as an adulterant in illicit drug manufacturing, making its unambiguous identification critical for forensic and regulatory laboratories.[1][4][5]

X-ray crystallography is the definitive technique for elucidating the atomic and molecular structure of a crystalline solid.[6] By determining the crystal structure of benzylisopropylamine hydrobromide, we can precisely define its molecular geometry, identify intermolecular interactions such as hydrogen bonding, and understand its packing arrangement in the solid state. This information is invaluable for polymorphism screening, quality control, and intellectual property protection.

This guide presents a systematic approach for a researcher to determine this crystal structure de novo, establishing a self-validating protocol from material synthesis to final structural analysis.

Part 1: Synthesis and Crystallization for X-ray Analysis

The foundation of a successful crystal structure determination is a high-quality single crystal. The process begins with the synthesis of the material, followed by meticulous crystallization experiments.

Synthesis of Benzylisopropylamine Hydrobromide

A common and efficient method for synthesizing secondary amines like benzylisopropylamine is through reductive amination.[4]

Protocol: Reductive Amination

  • Reaction Setup: In a round-bottom flask, dissolve benzaldehyde (1.0 eq) and isopropylamine (1.2 eq) in a suitable solvent such as methanol or dichloromethane.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to form the corresponding imine. The reaction can be monitored by TLC or GC-MS.

  • Reduction: Cool the mixture in an ice bath and add a reducing agent, such as sodium borohydride (NaBH₄) (1.5 eq), portion-wise. Causality: Portion-wise addition is crucial to control the exothermic reaction and prevent side reactions.

  • Quenching and Extraction: After the reaction is complete, quench it by slowly adding water. Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), and concentrate it under reduced pressure to obtain crude benzylisopropylamine.

  • Salt Formation: Dissolve the crude amine in a minimal amount of a solvent like diethyl ether or isopropanol. Add a solution of hydrobromic acid (HBr) (1.0 eq, e.g., 48% in water or as a solution in acetic acid) dropwise while stirring. The benzylisopropylamine hydrobromide salt will precipitate.

  • Isolation: Collect the solid precipitate by vacuum filtration, wash with cold diethyl ether, and dry in vacuo.

Crystallization Methodologies

The goal of crystallization is to grow well-ordered, single crystals of an appropriate size (ideally 0.1-0.3 mm in all dimensions).[7] The key is to approach supersaturation slowly.[7]

Table 1: Crystallization Techniques

MethodDescriptionRationale & Best Practices
Slow Evaporation A solution of the compound is left in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks.Simple and effective. The choice of solvent is critical; it should be one in which the compound is moderately soluble. Cover the vial with parafilm and pierce it with a needle to control the evaporation rate.[7]
Vapor Diffusion A concentrated solution of the compound in a less volatile solvent is placed in a small open vial. This vial is then placed inside a larger sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.Excellent for controlling the rate of crystallization. The choice of solvent/anti-solvent pair is crucial. Common pairs include chloroform/hexane and methanol/diethyl ether.
Slow Cooling A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly to room temperature, or below, in a controlled manner (e.g., in a Dewar flask).Effective for compounds with a significant temperature-dependent solubility. The cooling rate must be slow to prevent the formation of many small crystals.

Crystal Selection: A suitable crystal for X-ray diffraction should be transparent, have well-defined faces, and be free of cracks or inclusions when viewed under a polarizing microscope.[7] Under cross-polarized light, a good single crystal should exhibit uniform extinction every 90 degrees of rotation.[7]

Diagram 1: Crystallization Workflow

G cluster_0 Synthesis & Purification cluster_1 Crystallization Screening cluster_2 Crystal Selection cluster_3 Analysis Synthesis Synthesis Purification Purification Synthesis->Purification Crude Product SlowEvap Slow Evaporation Purification->SlowEvap Pure Compound VaporDiff Vapor Diffusion Purification->VaporDiff Pure Compound SlowCool Slow Cooling Purification->SlowCool Pure Compound Microscopy Optical Microscopy (Polarized Light) SlowEvap->Microscopy VaporDiff->Microscopy SlowCool->Microscopy Selection Select Best Crystal (0.1-0.3 mm) Microscopy->Selection XRD Single-Crystal XRD Selection->XRD

Caption: Workflow from synthesis to a diffraction-ready crystal.

Part 2: Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is a powerful, non-destructive technique that provides precise information about the three-dimensional arrangement of atoms in a crystal.[8]

Theoretical Principles: Bragg's Law

When a monochromatic X-ray beam strikes a crystal, the waves are scattered by the electrons of the atoms. Constructive interference occurs only when the path difference between waves scattered from adjacent parallel planes of atoms is an integer multiple of the wavelength. This condition is described by Bragg's Law:

nλ = 2d sinθ

Where:

  • n is an integer.

  • λ is the wavelength of the X-rays (e.g., 0.7107 Å for Mo Kα radiation).[8]

  • d is the spacing between the crystal lattice planes.

  • θ is the angle of incidence of the X-ray beam.[8]

By systematically rotating the crystal and measuring the angles (θ) and intensities of the diffracted beams, a three-dimensional map of the electron density can be reconstructed.[8]

Experimental Protocol: Data Collection and Processing

1. Crystal Mounting: The selected crystal is mounted on a goniometer head, typically using a cryoprotectant oil and flash-cooling it in a stream of cold nitrogen gas (e.g., at 100 K). Causality: Cryo-cooling minimizes thermal motion of the atoms and damage from the X-ray beam, resulting in a higher quality diffraction pattern.

2. Data Collection: The mounted crystal is placed on a diffractometer, which consists of an X-ray source, the goniometer for orienting the crystal, and a detector.[8]

  • Unit Cell Determination: A few initial diffraction images are collected to locate the diffraction spots. Software then uses the positions of these spots to determine the dimensions and angles of the unit cell—the basic repeating block of the crystal lattice.[6][8]
  • Full Data Collection: A complete dataset is collected by rotating the crystal through a range of angles, recording hundreds or thousands of diffraction images.[8] This ensures that all unique reflections are measured.

3. Data Reduction and Correction:

  • Integration: The raw image files are processed to determine the intensity and position of each diffraction spot.
  • Corrections: The data is corrected for various experimental factors, including background noise, X-ray absorption by the crystal, and polarization effects.[6]

Diagram 2: SCXRD Experimental Workflow

A Mount Crystal on Goniometer B Collect Initial Frames A->B C Determine Unit Cell & Bravais Lattice B->C D Define Data Collection Strategy C->D E Full Sphere Data Collection D->E F Integrate Raw Data (h, k, l, Intensity) E->F G Apply Corrections (Absorption, etc.) F->G H Structure Solution (e.g., Direct Methods) G->H I Structure Refinement H->I J Final Structure Validation (CIF Report) I->J

Caption: From crystal mounting to final structure validation.

Structure Solution and Refinement

Solving a crystal structure involves two main steps:

  • Solving the Phase Problem: The diffraction experiment gives us the intensities (related to the amplitude) of the scattered waves, but not their phases. The "phase problem" is solved using computational methods like Direct Methods or the Patterson function to generate an initial electron density map.

  • Refinement: An atomic model is built into the initial electron density map. This model is then refined using a least-squares process, where the calculated diffraction pattern from the model is compared to the experimental data.[8] The positions and displacement parameters of the atoms are adjusted to minimize the difference between the observed and calculated structure factors. The quality of the final model is assessed using metrics like the R-factor (R1).

Table 2: Hypothetical Crystallographic Data for Benzylisopropylamine Hydrobromide (Note: This is an example table illustrating typical parameters. Actual values must be determined experimentally.)

ParameterExample ValueDescription
Chemical FormulaC₁₀H₁₆BrNThe molecular formula and bromide counter-ion.
Formula Weight230.15 g/mol The molar mass of the compound.[3]
Crystal SystemMonoclinicThe crystal system (e.g., Triclinic, Monoclinic, Orthorhombic).
Space GroupP2₁/cThe symmetry of the crystal lattice.
a, b, c (Å)10.1, 12.5, 9.8The lengths of the unit cell axes.
α, β, γ (°)90, 105.2, 90The angles of the unit cell.
Volume (ų)1200The volume of the unit cell.
Z4The number of formula units per unit cell.
R1 (final)< 0.05A measure of the agreement between the model and the data.

Part 3: Powder X-ray Diffraction (PXRD) for Bulk Analysis

While SCXRD provides the detailed structure from a single crystal, Powder X-ray Diffraction (PXRD) is used to analyze a bulk, polycrystalline sample. It is an essential tool for phase identification and quality control.[9]

Protocol: PXRD Analysis

  • Sample Preparation: Gently grind a small amount (~10-20 mg) of the crystalline material into a fine powder. Pack the powder into a sample holder, ensuring the surface is flat and level with the holder's surface.[9]

  • Data Acquisition: Place the sample holder in a powder diffractometer. The instrument will scan a range of 2θ angles, measuring the intensity of the diffracted X-rays at each angle.

  • Analysis: The result is a diffractogram, a plot of intensity vs. 2θ. The positions and relative intensities of the peaks in this pattern are a unique fingerprint of the crystalline phase.

  • Verification: The experimentally determined single-crystal structure can be used to calculate a theoretical powder pattern. A match between the experimental PXRD pattern of the bulk sample and the theoretical pattern confirms that the bulk material consists of the same single phase whose structure was determined.

References

  • Development Team. (n.d.). Crystallography & crystal growth Module : Experimental methods for x-ray diffraction.
  • University of Zurich, Department of Chemistry. (n.d.). Preparation of Single Crystals for X-ray Diffraction.
  • (n.d.). Powder X-ray Diffraction Protocol/SOP.
  • Chopra, D. (n.d.). Preliminary understanding of experiments on single crystal X-ray crystallography. Indian Chemical Society.
  • Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. SERC.
  • PubChem. (n.d.). Benzenemethanamine, N-(1-methylethyl)-, hydrobromide (1:1).
  • Wikipedia. (n.d.). Isopropylbenzylamine.
  • MilliporeSigma. (n.d.). BENZYLISOPROPYLAMINE HYDROBROMIDE AldrichCPR.
  • NIST. (n.d.). Benzenemethanamine, N-(1-methylethyl)-. NIST WebBook.
  • ChemicalBook. (2026, January 13). N-Isopropylbenzylamine.
  • Benchchem. (n.d.). N-Isopropylbenzylamine | 102-97-6.

Sources

Foundational

The Toxicological Profile and Safety Data Sheet (SDS) of Benzylisopropylamine Hydrobromide: A Comprehensive Technical Guide

Executive Summary Benzylisopropylamine hydrobromide (also known as N-isopropylbenzylamine hydrobromide, or N-IPBA·HBr) is a highly water-soluble crystalline salt of N-isopropylbenzylamine. While historically utilized as...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Benzylisopropylamine hydrobromide (also known as N-isopropylbenzylamine hydrobromide, or N-IPBA·HBr) is a highly water-soluble crystalline salt of N-isopropylbenzylamine. While historically utilized as an intermediate in organic synthesis, its physical and structural similarities to methamphetamine have led to its widespread illicit use as an adulterant. This whitepaper provides an authoritative, in-depth analysis of the compound's toxicological profile, mechanistic pathways, and Safety Data Sheet (SDS) parameters. Designed for researchers and drug development professionals, this guide synthesizes quantitative hazard data with validated in vitro experimental protocols to establish a rigorous framework for handling and studying this compound.

Chemical Identity & Physicochemical Rationale

To conduct reproducible toxicological assays, the physical state of the compound is paramount. The freebase form of N-isopropylbenzylamine (CAS: 102-97-6) is an oily, volatile liquid that exhibits poor aqueous solubility, making precise molar dosing in cell culture media highly erratic.

By utilizing the hydrobromide salt form (CAS: 176971-59-8) , researchers achieve a stable, highly water-soluble crystalline matrix (). This completely eliminates the need for organic co-solvents like DMSO or ethanol during in vitro dosing, thereby removing confounding baseline cytotoxicity from the experimental system.

  • IUPAC Name: N-benzylpropan-2-amine; hydrobromide

  • Molecular Formula: C10​H16​BrN

  • Molar Mass: 230.14 g/mol

Mechanistic Toxicology: The nNOS/NO Axis

The primary toxicological concern surrounding benzylisopropylamine hydrobromide is its neurotoxicity. Unlike methamphetamine, which primarily exerts its effects via the dopaminergic system, N-IPBA induces dose-dependent cellular apoptosis in neuronal cell lines through the nitric oxide (NO) pathway ().

The Causality of Toxicity: Exposure to N-IPBA upregulates the expression and activity of neuronal nitric oxide synthase (nNOS). This activation catalyzes an influx of intracellular NO. While NO is a critical signaling molecule at physiological levels, pathological accumulation leads to its reaction with superoxide anions, forming peroxynitrite ( ONOO− ) —a highly reactive nitrogen species (RNS). Peroxynitrite induces severe oxidative stress, lipid peroxidation, DNA fragmentation, and ultimately, neuronal cell death.

To validate this mechanism, researchers utilize 7-nitroindazole (7-NI), a highly selective nNOS inhibitor. Pre-treatment with 7-NI successfully attenuates N-IPBA-induced NO accumulation and rescues cell viability, proving that the toxicity is specifically mediated by the nNOS/NO axis rather than generalized chemical necrosis ().

G NIPBA N-IPBA Hydrobromide Exposure nNOS Neuronal Nitric Oxide Synthase (nNOS) Activation NIPBA->nNOS Upregulates NO Intracellular NO Accumulation nNOS->NO Catalyzes Tox Oxidative Stress & Neuronal Apoptosis NO->Tox Peroxynitrite Formation Inhibitor 7-Nitroindazole (7-NI) (Selective nNOS Inhibitor) Inhibitor->nNOS Rescues Viability

Fig 1: N-IPBA induced neurotoxicity via nNOS activation and NO accumulation.

Quantitative Toxicological Data & SDS Parameters

The following tables summarize the critical quantitative data required for risk assessment and laboratory safety compliance.

Table 1: Cytotoxicity ( IC50​ ) Profiles in Neuronal Models

Data reflects 24-hour incubation periods with N-IPBA.

Cell Line ModelOrigin / Type IC50​ Value (mM)Primary Mechanism Observed
PC12 Rat Pheochromocytoma~1.49 mMnNOS upregulation, NO accumulation
SN4741 Mouse Substantia Nigra~3.21 mMIntracellular NO spike, Apoptosis
SH-SY5Y Human Neuroblastoma~3.47 mMOxidative stress, reduced viability
Table 2: GHS Hazard Classification & SDS Summary

Derived from standardized safety data for N-benzylisopropylamine salts ().

Hazard ClassCategorySignal WordHazard Statement (GHS)
Acute Toxicity (Oral) Category 4WarningH302: Harmful if swallowed.
Skin Corrosion/Irritation Category 2WarningH315: Causes skin irritation.
Serious Eye Damage Category 2AWarningH319: Causes serious eye irritation.
STOT (Single Exposure) Category 3WarningH335: May cause respiratory irritation.

Critical Handling Directives:

  • PPE Requirements: Nitrile gloves (minimum 0.11 mm thickness), tightly fitting safety goggles, and a half-face respirator (N95/P100) if aerosolization or dust generation is expected.

  • Storage: Store in a cool, well-ventilated environment away from strong oxidizing agents. The hydrobromide salt is hygroscopic; store in a tightly sealed container under an inert atmosphere (Argon/Nitrogen) to prevent degradation.

  • First Aid: In case of eye contact, flush with copious amounts of water for 15 minutes (P305+P351+P338). If ingested, do NOT induce vomiting; seek immediate medical attention.

Validated Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems . By incorporating specific mechanistic inhibitors alongside the test compound, researchers can definitively prove that observed cellular changes are caused by the targeted pathway, rather than experimental artifacts.

Workflow Step1 Cell Culture Preparation (SH-SY5Y / SN4741) Step2 Control Pre-treatment (100 µM 7-NI for 1 hr) Step1->Step2 Step3 N-IPBA Hydrobromide Exposure (0.3 - 10 mM) Step2->Step3 Split Assay Divergence Step3->Split Assay1 MTT Viability Assay (Absorbance 570 nm) Split->Assay1 Assay2 DAF-FM DA Probe (Fluorescence Ex/Em 495/515) Split->Assay2 Data Data Synthesis & IC50 / NO Quantification Assay1->Data Assay2->Data

Fig 2: Self-validating workflow for N-IPBA cytotoxicity and NO quantification.

Protocol A: High-Throughput Cell Viability Assessment (MTT Assay)

Causality & Validation: The MTT assay measures mitochondrial reductase activity as a direct proxy for cell viability. To validate that N-IPBA toxicity is nNOS-dependent, a parallel control group is pre-treated with 7-NI. If the mechanism holds true, the 7-NI group will exhibit a statistically significant rightward shift in the IC50​ curve.

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well microtiter plate at a density of 1×104 cells/well in 100 µL of DMEM (supplemented with 10% FBS and 1% Pen/Strep). Incubate for 24 hours at 37°C with 5% CO2​ .

  • Mechanistic Pre-treatment: Aspirate media in designated control wells and replace with media containing 100 µM 7-nitroindazole (7-NI). Incubate for 1 hour.

  • Compound Exposure: Prepare a serial dilution of benzylisopropylamine hydrobromide in sterile PBS (0.3 mM, 1 mM, 3 mM, 5 mM, and 10 mM). Add to the respective wells and incubate for exactly 24 hours.

  • MTT Incubation: Add 20 µL of MTT reagent (5 mg/mL in PBS) directly to each well. Incubate in the dark for 4 hours at 37°C.

  • Solubilization: Carefully aspirate the media to avoid disturbing the formazan crystals at the bottom of the wells. Add 150 µL of pure DMSO to each well to solubilize the crystals. Shake the plate on an orbital shaker for 10 minutes.

  • Quantification: Read the absorbance at 570 nm using a microplate spectrophotometer. Calculate the IC50​ using non-linear regression analysis.

Protocol B: Intracellular Nitric Oxide (NO) Quantification

Causality & Validation: NO is a highly transient gas, making direct measurement difficult. This protocol utilizes DAF-FM DA (4-Amino-5-Methylamino-2',7'-Difluorofluorescein Diacetate). The diacetate groups allow the probe to passively cross the cell membrane. Once inside, intracellular esterases cleave the acetates, trapping the probe. It then reacts specifically with NO to form a highly fluorescent benzotriazole derivative, providing a direct, quantifiable signal of nNOS activity.

  • Cell Preparation: Culture SN4741 cells in 6-well plates until they reach 80% confluence.

  • Targeted Exposure: Treat the cells with the previously calculated IC50​ concentration of benzylisopropylamine hydrobromide for 12 hours.

  • Probe Loading: Wash the cells twice with warm, sterile PBS. Add 5 µM of DAF-FM DA in serum-free media. Incubate for 30 minutes at 37°C in complete darkness to prevent photobleaching.

  • Washing & De-esterification: Wash the cells three times with PBS to remove any extracellular, unreacted probe. Add fresh complete media and incubate for an additional 15 minutes to allow complete de-esterification of the intracellular probe.

  • Analysis: Trypsinize and resuspend the cells. Analyze immediately via flow cytometry using an excitation wavelength of 495 nm and an emission filter of 515 nm.

References

  • Xu, P., Li, H., Qiu, Q., et al. (2022). "N-isopropylbenzylamine, a methamphetamine mimics, produces toxicity via increasing nitric oxide in vitro." Toxicology, 480, 153337.[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 21416934, Benzenemethanamine, N-(1-methylethyl)-, hydrobromide (1:1)." PubChem.[Link]

Exploratory

exact mass and molecular weight of N-benzylisopropylamine hydrobromide

An In-Depth Technical Guide to the Physicochemical Characterization of N-benzylisopropylamine Hydrobromide: Exact Mass and Molecular Weight Introduction N-benzylisopropylamine, a secondary amine, and its hydrobromide sal...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Physicochemical Characterization of N-benzylisopropylamine Hydrobromide: Exact Mass and Molecular Weight

Introduction

N-benzylisopropylamine, a secondary amine, and its hydrobromide salt are compounds of significant interest within the fields of chemical synthesis and pharmaceutical development. It is a structural isomer of methamphetamine, which has led to its use as a diluent or substitute in illicit manufacturing, making its unambiguous identification critical in forensic analysis.[1][2][3] For researchers and drug development professionals, precise characterization of any active pharmaceutical ingredient (API) or synthetic intermediate is a foundational requirement for ensuring purity, verifying identity, and meeting regulatory standards.

This technical guide provides a detailed exploration of two fundamental, yet often confused, physicochemical parameters of N-benzylisopropylamine hydrobromide: its molecular weight and its exact mass. We will delineate the theoretical underpinnings of these concepts, present their calculated values, and provide a field-proven, step-by-step protocol for their experimental determination using high-resolution mass spectrometry (HRMS). This document is designed to serve as a practical resource, bridging theoretical chemistry with the applied science of analytical characterization.

Section 1: Theoretical Foundations: Molecular Weight vs. Exact Mass

Understanding the distinction between molecular weight and exact mass is crucial for the correct interpretation of analytical data. While related, they are not interchangeable and are derived from different fundamental properties of the atoms that constitute a molecule.

Molecular Weight (Average Molecular Mass)

Molecular weight is a weighted average calculated from the atomic weights of the constituent elements. The atomic weight of an element is the average mass of its naturally occurring isotopes, weighted by their abundance. This value is used for stoichiometric calculations, such as preparing solutions of a specific molarity or determining mass balances in a chemical reaction.

For N-benzylisopropylamine hydrobromide, with the chemical formula C₁₀H₁₆BrN, the molecular weight is calculated as follows:

  • Carbon (C): 10 atoms × 12.011 amu/atom = 120.11 amu

  • Hydrogen (H): 16 atoms × 1.008 amu/atom = 16.128 amu

  • Bromine (Br): 1 atom × 79.904 amu/atom = 79.904 amu

  • Nitrogen (N): 1 atom × 14.007 amu/atom = 14.007 amu

  • Total Molecular Weight: 120.11 + 16.128 + 79.904 + 14.007 = 230.149 amu

This value is often expressed in g/mol for macroscopic quantities.[4][5]

Exact Mass (Monoisotopic Mass)

In contrast, the exact mass is the mass of a molecule calculated using the mass of the most abundant stable isotope of each element.[6] This is the value that is experimentally measured by mass spectrometry, an analytical technique that separates ions based on their mass-to-charge ratio (m/z).

The calculation for C₁₀H₁₆BrN requires using the masses of the most abundant isotopes: ¹²C, ¹H, ¹⁴N, and, critically, the isotopes of Bromine. Bromine has two stable isotopes, ⁷⁹Br (50.5% abundance) and ⁸¹Br (49.5% abundance), which are nearly equally abundant.[7][8] This unique isotopic distribution means that a compound containing a single bromine atom will show two distinct peaks in its mass spectrum, separated by approximately 2 Da.[9][10]

The exact mass for the two major isotopologues of N-benzylisopropylamine hydrobromide are:

  • For the ⁷⁹Br isotopologue (C₁₀H₁₆⁷⁹BrN):

    • Carbon (¹²C): 10 × 12.00000 Da = 120.00000 Da

    • Hydrogen (¹H): 16 × 1.00783 Da = 16.12528 Da

    • Bromine (⁷⁹Br): 1 × 78.91834 Da = 78.91834 Da

    • Nitrogen (¹⁴N): 1 × 14.00307 Da = 14.00307 Da

    • Total Exact Mass: 229.04669 Da

  • For the ⁸¹Br isotopologue (C₁₀H₁₆⁸¹BrN):

    • Carbon (¹²C): 10 × 12.00000 Da = 120.00000 Da

    • Hydrogen (¹H): 16 × 1.00783 Da = 16.12528 Da

    • Bromine (⁸¹Br): 1 × 80.91629 Da = 80.91629 Da

    • Nitrogen (¹⁴N): 1 × 14.00307 Da = 14.00307 Da

    • Total Exact Mass: 231.04464 Da

It is important to note that in mass spectrometry, especially with electrospray ionization (ESI), the hydrobromide salt will dissociate. The species observed is typically the protonated free base, [C₁₀H₁₅N + H]⁺. The exact mass of this ion is:

  • [C₁₀H₁₅N + H]⁺ (N-benzylisopropylamine, free base): 149.12045 Da.[1]

  • Protonated ion [C₁₀H₁₆N]⁺: 150.12828 Da.

Data Summary

The calculated physicochemical parameters are summarized below for clarity.

ParameterValueBasis of CalculationPrimary Application
Molecular Weight 230.15 g/mol [4][5]Weighted average of natural isotopic abundancesStoichiometry, Molar Solutions
Exact Mass ([M+H]⁺) 150.12828 DaMass of most abundant isotopes (protonated free base)Mass Spectrometry Identification
Exact Mass (Salt, ⁷⁹Br) 229.04661 Da[5]Mass of most abundant isotopes (full salt molecule)Theoretical Calculation
Exact Mass (Salt, ⁸¹Br) 231.04464 DaMass of most abundant isotopes (full salt molecule)Theoretical Calculation

Section 2: Experimental Protocol for Exact Mass Determination by LC-HRMS

The definitive experimental verification of a compound's elemental composition is achieved through high-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC) for sample introduction and purification. The causality behind this choice is the instrument's ability to measure m/z values with high precision (typically to within 5 parts-per-million, ppm), which allows for the confident assignment of an elemental formula.[11]

Experimental Workflow Overview

The workflow involves sample preparation, instrument calibration, chromatographic separation, mass spectrometric analysis, and data processing to confirm the exact mass and, by extension, the elemental formula.

G cluster_prep 1. Sample & System Preparation cluster_analysis 2. LC-HRMS Analysis cluster_data 3. Data Processing & Verification A Prepare 1 mg/mL Stock in Methanol B Dilute to 1-10 µg/mL in Mobile Phase A->B D Inject Sample (1-5 µL) B->D C Calibrate HRMS with Known Standard Mixture F Electrospray Ionization (ESI) Positive Mode C->F Calibration ensures accuracy E LC Separation (e.g., C18 column) D->E E->F G Acquire Full Scan MS Data (e.g., m/z 50-500) F->G H Extract Ion Chromatogram (XIC) for Theoretical m/z G->H I Measure m/z of Monoisotopic Peak H->I J Calculate Mass Error (ppm) I->J K Confirm Elemental Formula (Mass Error < 5 ppm) J->K

Caption: Workflow for exact mass determination via LC-HRMS.

Detailed Step-by-Step Methodology

This protocol is a self-validating system; the internal calibration and stringent mass accuracy criteria ensure the trustworthiness of the final result.

  • Preparation of Stock and Working Solutions:

    • Accurately weigh approximately 1 mg of N-benzylisopropylamine hydrobromide and dissolve it in 1 mL of HPLC-grade methanol to create a 1 mg/mL stock solution.

    • Perform a serial dilution of the stock solution into the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid) to a final working concentration of 1-10 µg/mL. The use of formic acid is a deliberate choice to promote protonation of the amine, enhancing the signal in positive ion ESI.

  • Instrumentation and Calibration:

    • Utilize a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled to an HPLC or UHPLC system.[12]

    • Equilibrate the LC system with the chosen mobile phase and column (e.g., a C18 reversed-phase column).

    • Crucial Step (Trustworthiness): Calibrate the mass spectrometer immediately prior to analysis using a certified calibration solution. This step corrects for any drift in the mass analyzer and is essential for achieving high mass accuracy. The instrument software uses the known exact masses of the calibrant ions to create a calibration curve against which the unknown is measured.

  • LC-HRMS Data Acquisition:

    • Set the ionization source to Electrospray Ionization (ESI) in positive ion mode. This is chosen because the secondary amine is basic and readily accepts a proton to form a positive ion, [M+H]⁺.

    • Inject 1-5 µL of the working solution.

    • Acquire data in a full scan mode over a relevant mass range (e.g., m/z 50-500).

    • The instrument should be set to a high-resolution mode (e.g., >20,000 FWHM).

  • Data Analysis and Verification:

    • Process the acquired data using the instrument's software.

    • Extract the ion chromatogram for the theoretical exact mass of the protonated free base, [C₁₀H₁₆N]⁺ (m/z 150.12828).

    • From the mass spectrum corresponding to the chromatographic peak, determine the experimentally measured m/z of the monoisotopic peak.

    • Calculate the mass error in parts-per-million (ppm) using the formula:

      • Mass Error (ppm) = [(Experimental Mass - Theoretical Mass) / Theoretical Mass] × 10⁶

    • Validation: A mass error of < 5 ppm provides high confidence in the assigned elemental formula.[11] The software can then generate a list of possible elemental formulas that fit the measured mass within this tolerance, which should include C₁₀H₁₆N as the top candidate.

Section 3: Interpretation of the N-benzylisopropylamine Mass Spectrum

A key feature in the mass spectrum of any bromine-containing compound is its characteristic isotopic pattern. While the HRMS experiment will focus on the protonated free base, understanding the theoretical pattern of the full salt helps in complete characterization.

G cluster_compound cluster_ions cluster_spectrum Compound C₁₀H₁₅N • HBr In Solution / ESI Source Ions Protonated Free Base [C₁₀H₁₅N + H]⁺ Bromide Anion Br⁻ (not typically seen in positive mode) Compound:f1->Ions:f0 Dissociation Spectrum Primary Ion Observed m/z = 150.1283 [M+H]⁺ Isotope Peak m/z = 151.1316 [M+1+H]⁺ (due to ¹³C) Ions:f1->Spectrum:f0 Detection

Sources

Protocols & Analytical Methods

Method

Application Note: High-Purity Synthesis of Benzylisopropylamine Hydrobromide via Optimized Recrystallization Techniques

Abstract: This document provides a comprehensive guide to the purification of benzylisopropylamine hydrobromide, a key intermediate in pharmaceutical synthesis, using optimized recrystallization protocols. Recrystallizat...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This document provides a comprehensive guide to the purification of benzylisopropylamine hydrobromide, a key intermediate in pharmaceutical synthesis, using optimized recrystallization protocols. Recrystallization is a critical final step in the manufacturing of active pharmaceutical ingredients (APIs) to ensure high purity and the desired crystalline form.[1][2] We present two detailed, field-proven methodologies: a single-solvent technique using isopropanol and a more versatile solvent/anti-solvent method. The underlying principles of solvent selection, crystal nucleation and growth, and process optimization are discussed to provide researchers with a robust framework for achieving high-purity, crystalline benzylisopropylamine hydrobromide.

Introduction: The Critical Role of Purification

Benzylisopropylamine hydrobromide (C₁₀H₁₆BrN) is a secondary amine salt that serves as a valuable building block in the development of various pharmaceutical compounds.[3][4] The efficacy and safety of a final drug product are directly dependent on the purity of its intermediates. Crude synthetic products are often contaminated with unreacted starting materials, by-products, and other impurities that must be removed.

Recrystallization is a powerful and widely used purification technique in the pharmaceutical industry, leveraging differences in solubility between the target compound and its impurities in a given solvent at varying temperatures.[][6][7] The fundamental principle is to dissolve the impure solid in a hot solvent to create a saturated solution.[7] As the solution cools, the solubility of the target compound decreases, leading to the formation of pure crystals, while impurities remain dissolved in the surrounding solution (mother liquor).[8] This guide provides detailed, validated protocols for the purification of benzylisopropylamine hydrobromide, empowering researchers to consistently obtain materials of high purity.

Physicochemical Profile & Solubility Rationale

A thorough understanding of the target molecule's properties is foundational to developing a successful recrystallization protocol. Benzylisopropylamine hydrobromide is an ionic salt, which dictates its solubility behavior.

PropertyValueSource
Chemical Formula C₁₀H₁₆BrNPubChem[9]
Molecular Weight 230.14 g/mol PubChem[9]
Structure Ionic SaltInferred
Expected Polarity HighInferred

The molecule possesses a polar hydrobromide salt group, which favors dissolution in polar solvents (e.g., alcohols, water). Concurrently, the non-polar benzyl and isopropyl groups contribute hydrophobic character. This dual nature allows for fine-tuning solubility using a range of solvent systems. The guiding principle of "like dissolves like" suggests that polar solvents will be the most effective for this compound.[10]

Solvent System Selection: The Cornerstone of Recrystallization

The choice of solvent is the most critical variable in recrystallization. An ideal solvent should exhibit the following characteristics:

  • High Solvency at Elevated Temperatures: The compound should be highly soluble in the boiling solvent.

  • Low Solvency at Low Temperatures: The compound should be poorly soluble in the cold solvent to maximize crystal recovery.

  • Inertness: The solvent must not react with the compound.

  • Volatility: The solvent should have a relatively low boiling point (typically <100-110°C) for easy removal from the final crystals.[11]

  • Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (for removal by hot filtration) or highly soluble in the cold solvent (to remain in the mother liquor).

Based on the structure of benzylisopropylamine hydrobromide, the following solvents are recommended for screening.

SolventBoiling Point (°C)PolarityRationale & Expected Behavior
Isopropanol (IPA) 82Polar ProticExcellent candidate. The alcohol group interacts well with the salt, while the alkyl chain provides some affinity for the organic portions of the molecule. A significant solubility differential between hot and cold IPA is expected.
Ethanol 78Polar ProticSimilar to IPA, ethanol is a strong candidate. Its higher polarity may increase solubility at room temperature, potentially slightly reducing yield compared to IPA.[11]
Water 100Polar ProticHigh solubility is expected due to the ionic nature of the salt. However, the organic moieties may limit solubility. There's a risk of the compound being too soluble even at low temperatures, leading to poor recovery.
Acetone 56Polar AproticModerate candidate. May dissolve the compound when hot, but its lower polarity compared to alcohols could make it a suitable anti-solvent.
Ethyl Acetate 77Moderate PolarityLikely a poor solvent on its own but an excellent candidate for use as an anti-solvent with a more polar solvent like IPA or ethanol.
Heptane/Hexane 98 / 69Non-polarExpected to be a very poor solvent. Ideal for use as an anti-solvent to induce precipitation from a more polar solution.[1]

For benzylisopropylamine hydrobromide, Isopropanol (IPA) emerges as a primary candidate for single-solvent recrystallization, while a combination of IPA and Heptane is a promising system for a solvent/anti-solvent approach.

Protocol 1: Single-Solvent Recrystallization from Isopropanol (IPA)

This method is the most straightforward and is preferred when a suitable single solvent is identified.[6] It relies on the significant difference in the compound's solubility in hot versus cold IPA.

Workflow Diagram

Caption: Workflow for single-solvent recrystallization.

Step-by-Step Methodology
  • Dissolution: Place the crude benzylisopropylamine hydrobromide (e.g., 10.0 g) into an appropriately sized Erlenmeyer flask. Add a stir bar.

  • Solvent Addition: In a separate beaker, heat isopropanol (IPA) to a near-boil on a hot plate. Add the hot IPA to the Erlenmeyer flask in small portions while stirring and gently heating, until the solid has just completely dissolved.

    • Scientist's Note: The goal is to create a saturated solution at high temperature. Using the minimum amount of hot solvent is crucial for maximizing yield, as any excess solvent will retain some product in solution even after cooling.[8]

  • Cooling & Crystallization: Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature without disturbance.

    • Scientist's Note: Slow cooling is essential for the formation of large, well-defined, and pure crystals. Rapid cooling can trap impurities within the crystal lattice and lead to the formation of small, impure needles or a precipitate.

  • Complete Crystallization: Once the flask has reached room temperature and crystal formation has slowed, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the solution.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold IPA.

    • Scientist's Note: The wash solvent must be cold to minimize the dissolution of the purified crystals. This step removes any residual mother liquor containing dissolved impurities from the surface of the crystals.

  • Drying: Dry the purified crystals under vacuum, preferably in a vacuum oven at a mild temperature (e.g., 40-50°C), until a constant weight is achieved.

Protocol 2: Solvent/Anti-Solvent Recrystallization (IPA/Heptane)

This technique is invaluable when no single solvent provides the ideal solubility profile. It involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then adding a miscible "anti-solvent" (in which it is poorly soluble) to induce crystallization.[1]

Workflow Diagram

G cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation & Drying A Dissolve crude product in minimal volume of IPA at RT B Slowly add Heptane (anti-solvent) with vigorous stirring A->B C Continue adding until solution becomes persistently turbid B->C D Allow to stand at RT, then cool in ice bath C->D E Crystal formation occurs D->E F Collect crystals via vacuum filtration E->F G Wash with IPA/Heptane mixture F->G H Dry crystals under vacuum G->H

Caption: Workflow for solvent/anti-solvent recrystallization.

Step-by-Step Methodology
  • Dissolution: Dissolve the crude benzylisopropylamine hydrobromide (e.g., 10.0 g) in the minimum amount of room temperature or slightly warmed isopropanol (IPA) required for complete dissolution.

  • Anti-Solvent Addition: While stirring the solution vigorously, slowly add heptane (the anti-solvent) dropwise from a burette or dropping funnel.

  • Induce Crystallization: Continue adding heptane until the solution becomes persistently cloudy (turbid). This point of incipient precipitation indicates that the solution is saturated.

    • Scientist's Note: The slow addition of the anti-solvent is critical. It systematically reduces the solubility of the product, promoting controlled crystal growth rather than rapid, uncontrolled precipitation which can trap impurities.[1] If the solution becomes too cloudy too quickly, add a few drops of IPA to redissolve the precipitate and then continue the anti-solvent addition more slowly.

  • Cooling: Once the solution is saturated, stop adding the anti-solvent and allow the flask to stand undisturbed at room temperature, followed by cooling in an ice bath to ensure complete crystallization.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of a pre-chilled mixture of IPA and heptane (e.g., in a 1:5 ratio) to remove the mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Advanced Considerations & Troubleshooting

  • Seeding: If crystallization does not initiate upon cooling, it may be due to the formation of a supersaturated solution. This can often be resolved by "seeding" — adding a single, tiny crystal of pure benzylisopropylamine hydrobromide to the solution.[6][7] This seed crystal provides a nucleation site for crystal growth.[1] Alternatively, gently scratching the inside of the flask with a glass rod can create microscopic imperfections on the glass surface that serve as nucleation sites.[7]

  • "Oiling Out": Sometimes, instead of crystallizing, the compound may separate from the solution as a liquid or "oil." This typically occurs if the solution is cooled too rapidly or if the boiling point of the solvent is higher than the melting point of the solute. To remedy this, reheat the solution to dissolve the oil, add more of the primary solvent to lower the saturation point, and allow it to cool more slowly.[11]

  • Purity Assessment: The purity of the final product should always be verified. A simple and effective method is melting point analysis; a pure compound will have a sharp, defined melting range, whereas an impure sample will melt over a broad and depressed temperature range. For more rigorous, quantitative analysis, techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.

References

  • de Villiers, M. M., & van der Watt, J. G. (2012). Recrystallization of Active Pharmaceutical Ingredients. In Pharmaceutical Manufacturing Handbook (pp. 185-212). SciSpace. [Link]

  • LabXchange. (2024, March 23). Lab Procedure: Recrystallization. [Link]

  • University of Canterbury. RECRYSTALLISATION. [Link]

  • PraxiLabs. (2022, November 7). Recrystallization Definition, Principle & Purpose. [Link]

  • Foley, D., et al. (2021). Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing. PMC. [Link]

  • Kim, J., & Yeo, S. (2006). Recrystallization of a Pharmaceutical Compound Using Liquid and Supercritical Antisolvents. Industrial & Engineering Chemistry Research, 45(8), 2824–2832. ACS Publications. [Link]

  • PubChem. Benzenemethanamine, N-(1-methylethyl)-, hydrobromide (1:1). National Center for Biotechnology Information. [Link]

  • Calcott, W. S., & English, F. L. (1932). U.S. Patent No. 1,878,970. Washington, DC: U.S.
  • Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use. [Link]

  • Korovina, N. (2020, September 6). Recrystallization Technique for Organic Chemistry. YouTube. [Link]

  • All In with Dr. Betts. (2020, September 21). Recrystallization Lab Procedure of Benzoic Acid. YouTube. [Link]

  • ResearchGate. (2021, January 19). How to recrystallize amine compound and it is not soluble in common organic solvents. [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? [Link]

  • Science Forums. (2011, August 29). Amine purification. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

preventing hygroscopic degradation of benzylisopropylamine hydrobromide during storage

Welcome to the technical support center for benzylisopropylamine hydrobromide. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on preventing the hygros...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for benzylisopropylamine hydrobromide. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on preventing the hygroscopic degradation of this compound during storage. Given the limited publicly available stability data for benzylisopropylamine hydrobromide, this guide provides a framework for establishing robust storage protocols and troubleshooting common issues related to its hygroscopic nature.

Frequently Asked Questions (FAQs)

Here we address some of the immediate questions you may have when handling benzylisopropylamine hydrobromide for the first time.

Q1: What is hygroscopic degradation and why is it a concern for benzylisopropylamine hydrobromide?

A: Hygroscopicity is the tendency of a substance to absorb moisture from the surrounding air[1]. For a salt like benzylisopropylamine hydrobromide, this absorbed water can lead to physical changes, such as deliquescence (dissolving in the absorbed water), and can also initiate or accelerate chemical degradation pathways[1][2]. This can compromise the purity, potency, and overall quality of the compound, leading to inaccurate experimental results[3].

Q2: What are the initial visual signs of moisture absorption or degradation?

A: The first signs of moisture absorption are often a change in the physical appearance of the powder. You might observe:

  • Caking or clumping of the powder.

  • A change from a crystalline or powdered solid to a sticky or gummy substance.

  • In advanced stages, the solid may completely dissolve and form a puddle, a phenomenon known as deliquescence[1].

Q3: I've just received a new batch of benzylisopropylamine hydrobromide. What are the immediate steps I should take for storage?

A: Upon receipt, it is crucial to minimize exposure to the ambient atmosphere.

  • Work quickly in a low-humidity environment if possible. A glove box or a room with controlled humidity is ideal[4].

  • If you do not have a controlled environment, open the container only for the time necessary to aliquot the material.

  • Divide the bulk material into smaller, single-use vials to avoid repeatedly exposing the entire batch to atmospheric moisture[4].

  • Store these vials in a desiccator containing a suitable drying agent, such as silica gel or anhydrous calcium sulfate[1][4].

Q4: Can I dry benzylisopropylamine hydrobromide if it has been exposed to moisture?

A: While heating can remove absorbed water from many hygroscopic salts, this should be approached with caution for benzylisopropylamine hydrobromide without specific stability data[5]. Heating could potentially accelerate thermal degradation. Before attempting to dry the entire batch, it is advisable to perform a small-scale experiment to determine if heating at a specific temperature under vacuum affects the compound's purity. This can be assessed using analytical techniques like HPLC.

Troubleshooting Guide: Managing Hygroscopic Degradation

This section provides in-depth guidance on troubleshooting common issues and establishing a robust storage strategy for benzylisopropylamine hydrobromide.

Issue 1: The compound shows signs of physical changes (clumping, stickiness) despite storage in a desiccator.

Possible Causes and Solutions:

  • Saturated Desiccant: The desiccant in your desiccator may be saturated with moisture and no longer effective.

    • Solution: Replace or regenerate the desiccant. Many silica gel desiccants contain a color indicator that changes when saturated.

  • Inadequate Seal: The desiccator may not be properly sealed, allowing ambient moisture to enter.

    • Solution: Ensure the desiccator lid and seal are clean and properly greased (if applicable). Consider vacuum desiccation for a more secure seal[4].

  • Frequent Opening: Opening the desiccator frequently, especially in a humid environment, can introduce significant moisture.

    • Solution: Aliquot the compound into smaller, single-use vials to minimize the need to open the main container[4].

Issue 2: Inconsistent results in experiments using benzylisopropylamine hydrobromide.

Possible Causes and Solutions:

  • Moisture-Induced Weight Change: The hygroscopic nature of the compound can lead to inaccurate weighing as it absorbs moisture from the air[2].

    • Solution: Weigh the compound quickly in a low-humidity environment. For highly sensitive experiments, consider weighing in a glove box with controlled humidity.

  • Chemical Degradation: The compound may be degrading due to the presence of moisture, leading to lower-than-expected potency.

    • Solution: Implement a stability testing protocol to assess the purity of your stored material over time. This will help you determine the shelf-life under your specific storage conditions.

Experimental Protocols for Stability Assessment

Given the lack of specific stability data for benzylisopropylamine hydrobromide, it is prudent to establish in-house stability-indicating methods.

Protocol 1: Establishing Optimal Storage Conditions

This protocol outlines a systematic approach to determine the best storage conditions for your benzylisopropylamine hydrobromide.

Methodology:

  • Aliquoting: In a low-humidity environment, divide a new batch of the compound into several small, tightly sealed glass vials.

  • Storage Conditions Setup: Store the vials under a variety of conditions to assess stability. A suggested set of conditions is outlined in the table below.

  • Time Points: Designate specific time points for analysis (e.g., T=0, 1 week, 1 month, 3 months).

  • Analysis: At each time point, analyze a vial from each storage condition for physical appearance, water content (by Karl Fischer titration if available), and chemical purity (by HPLC).

Table 1: Suggested Storage Conditions for Stability Testing

Condition IDTemperatureHumidity ControlRationale
ARoom TemperatureStandard Lab EnvironmentBaseline condition to assess stability under ambient conditions.
BRoom TemperatureDesiccator (Silica Gel)Evaluates the effectiveness of a common, simple storage method.
CRoom TemperatureVacuum DesiccatorTests a more rigorous method for moisture exclusion[4].
D4°CSealed ContainerAssesses the impact of refrigeration on stability.
Protocol 2: Forced Degradation Study

A forced degradation study is essential for understanding the potential degradation pathways of benzylisopropylamine hydrobromide and for developing a stability-indicating analytical method[3][6]. This involves intentionally exposing the compound to harsh conditions.

Methodology:

  • Sample Preparation: Prepare solutions of benzylisopropylamine hydrobromide in appropriate solvents.

  • Stress Conditions: Expose the solutions to the following conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours[6].

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours[6].

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours[6][7].

    • Thermal Stress (Solid State): Heat the solid compound at 60°C for 10 days[6].

    • Photostability: Expose the solid compound to light (as per ICH Q1B guidelines).

  • Analysis: Analyze the stressed samples by HPLC-UV or LC-MS to identify degradation products and the loss of the parent compound[8][9][10]. The goal is to achieve 5-20% degradation to ensure that the degradation products are detectable without being overly complex.

Forced_Degradation_Workflow cluster_Preparation Preparation cluster_Stress_Conditions Stress Conditions cluster_Analysis Analysis A Benzylisopropylamine Hydrobromide Sample B Prepare Solutions & Aliquot Solid A->B Start C Acid Hydrolysis (e.g., 0.1M HCl, 60°C) B->C Expose to D Base Hydrolysis (e.g., 0.1M NaOH, 60°C) B->D Expose to E Oxidation (e.g., 3% H₂O₂, RT) B->E Expose to F Thermal Stress (Solid, 60°C) B->F Expose to G Photostability (ICH Q1B) B->G Expose to H Analyze by LC-MS/HPLC C->H Collect Samples D->H Collect Samples E->H Collect Samples F->H Collect Samples G->H Collect Samples I Identify Degradation Pathways H->I Characterize Peaks J Develop Stability- Indicating Method I->J Validate Method

Caption: Workflow for a forced degradation study.

Visualization of Storage Decision Logic

The following diagram illustrates a decision-making process for handling and storing benzylisopropylamine hydrobromide.

Storage_Decision_Tree A Receive Benzylisopropylamine Hydrobromide B Is a low-humidity environment available? A->B C Work in controlled environment (glove box) B->C Yes D Minimize exposure time Work quickly B->D No E Aliquot into single-use vials C->E D->E F Store in a desiccator (e.g., with silica gel) E->F G Monitor for physical changes (clumping, deliquescence) F->G H Continue storage and routine purity checks G->H No changes I Troubleshoot Storage: - Check desiccator seal - Replace desiccant - Consider vacuum desiccation G->I Changes observed J Perform stability study to define shelf-life H->J Long-term strategy I->F

Caption: Decision tree for proper storage.

By implementing these strategies, you can significantly mitigate the risks associated with the hygroscopic nature of benzylisopropylamine hydrobromide, ensuring the integrity of your research and development activities.

References

  • Reddit. (2017, June 6). Drying and Storing Hygroscopic Salts. r/chemistry. [Link]

  • Journal of Young Pharmacists. (2025, December 20). Comprehensive Impurity Profiling and Degradation Pathway Elucidation Study. [Link]

  • Chromatography Forum. (2008, November 27). How to Handle Hygroscopic Reference Standards?[Link]

  • Interactive Learning Paradigms, Incorporated. (2025, October 18). The MSDS HyperGlossary: Hygroscopic. [Link]

  • PubChem. Benzenemethanamine, N-(1-methylethyl)-, hydrobromide (1:1). [Link]

  • PubChem. Isopropylamine Hydrobromide. NIH. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). 7. ANALYTICAL METHODS. [Link]

  • PubMed. (2009, September 15). Chemical stability of scopolamine hydrobromide nasal solution. [Link]

  • Nature. Water harvesting from air with a hygroscopic salt in a hydrogel–derived matrix. [Link]

  • Dr. Storage. Humidity controlled storage in pharmaceutical applications. [Link]

  • World Journal of Pharmaceutical Research. (2023, August 17). Advancements in liquid chromatography-mass spectrometry: method development and applications. [Link]

  • LCGC International. (2026, March 16). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]

  • ResearchGate. (2026, March 1). (PDF) Understanding and evaluation of different degradation pathways and stability of drug product with active substance prone to chemical and physical degradation. [Link]

  • AquaEnergy Expo Knowledge Hub. Analytical methods for tracing pharmaceutical residues in water and wastewater. [Link]

  • PMC. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Belzutifan in Pharmaceutical Dosage Forms. [Link]

  • MDPI. (2024, February 23). Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques. [Link]

  • ResearchGate. (2015, November 17). Separation and Characterization of Process-Related Impurities and Forced Degradation Products of G004, a Novel Sulfonylurea Derivative | Request PDF. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Benzylisopropylamine Hydrobromide Solubility in Aqueous Media

Welcome to the Technical Support Center for benzylisopropylamine hydrobromide (BIPA-HBr). This portal is designed for researchers, formulation scientists, and drug development professionals encountering precipitation, tu...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for benzylisopropylamine hydrobromide (BIPA-HBr). This portal is designed for researchers, formulation scientists, and drug development professionals encountering precipitation, turbidity, or inconsistent dosing when working with BIPA-HBr in aqueous environments.

As a secondary amine salt with bulky hydrophobic groups, BIPA-HBr presents unique formulation challenges. This guide synthesizes mechanistic causality with field-proven, self-validating protocols to ensure scientific integrity in your formulation workflows.

Section 1: Mechanistic FAQs (Understanding the Causality)

Q1: BIPA-HBr is already a salt. Why does it still precipitate in my aqueous physiological buffer? A1: While salt formation generally improves solubility compared to the free base, the hydrobromide salt of N-benzylisopropylamine retains significant hydrophobic character due to its bulky benzyl and isopropyl moieties[1]. Precipitation in aqueous media is usually driven by one of three causal factors:

  • pH-Dependent Deionization: The pKa of the secondary amine in BIPA is approximately 8.4[2]. If your buffer pH exceeds 7.0, a significant fraction of the drug begins reverting to its uncharged free-base form, which has extremely low aqueous solubility.

  • The Common Ion Effect: If your physiological media contains high concentrations of halide ions (like chloride in PBS), the solubility product ( Ksp​ ) of the amine salt can be rapidly exceeded, forcing the compound to crystallize out of solution.

  • Hydrophobic Solvation Penalty: At high API concentrations, water molecules cannot efficiently form a thermodynamic hydration shell around the non-polar domains, leading to aggregation and precipitation[3].

Q2: Should I use cosolvents or cyclodextrins to resolve this? A2: The choice depends heavily on your downstream application and the required concentration.

  • Cosolvents (e.g., PEG-400, Propylene Glycol) lower the dielectric constant of the aqueous phase, reducing the energy required to create a cavity for the hydrophobic drug[4]. However, high cosolvent concentrations can cause osmotic stress or tissue irritation in vivo.

  • Cyclodextrins (e.g., HP-β-CD) offer a "host-guest" mechanism, encapsulating the hydrophobic benzyl ring within a lipophilic cavity while presenting a hydrophilic exterior to the bulk water[]. This often provides superior biocompatibility for systemic administration[6].

Section 2: Troubleshooting Workflows

When faced with BIPA-HBr precipitation, follow this logical decision matrix to identify the root cause and apply the correct solubilization strategy.

SolubilityWorkflow Start BIPA-HBr Precipitation in Aqueous Media CheckPH Check Solution pH Start->CheckPH PHHigh pH > pKa (8.4) Free Base Forms CheckPH->PHHigh PHLow pH < pKa Salt Form Maintained CheckPH->PHLow AdjustPH Acidify to pH 4.5 - 6.0 PHHigh->AdjustPH CheckConc Check Concentration PHLow->CheckConc AdjustPH->CheckConc HighConc Conc. > Intrinsic Solubility CheckConc->HighConc AddExcipient Add Cosolvent (PEG) or Cyclodextrin HighConc->AddExcipient Success Solubilized BIPA-HBr AddExcipient->Success

Decision matrix for resolving BIPA-HBr precipitation in aqueous media.

Section 3: Validated Solubilization Strategies & Protocols

Strategy A: Cyclodextrin Inclusion Complexation

Cyclodextrins are molecular capsules that sequester hydrophobic actives out of the bulk aqueous phase[]. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is highly effective for benzyl-containing amines because the internal cavity size perfectly accommodates the aromatic ring.

CDMechanism BIPA BIPA-HBr (Hydrophobic Benzyl) Complex Inclusion Complex (Hydrophilic Exterior) BIPA->Complex Encapsulation CD HP-β-Cyclodextrin (Lipophilic Cavity) CD->Complex Host-Guest Aqueous Aqueous Solubilization (Bioavailable) Complex->Aqueous Dissolution

Host-guest encapsulation mechanism of BIPA-HBr by HP-β-Cyclodextrin.

Protocol 1: Phase-Solubility Profiling (Self-Validating System) To ensure you are not using excess excipient (which can cause toxicity or alter pharmacokinetics), you must determine the stoichiometric binding constant ( K1:1​ ) using the Higuchi-Connors method.

  • Preparation: Prepare a series of aqueous solutions containing increasing concentrations of HP-β-CD (e.g., 0, 5, 10, 20, 50, 100 mM) in a pH 5.5 acetate buffer to ensure the amine remains protonated.

  • Saturation: Add an excess amount of BIPA-HBr solid (e.g., 50 mg/mL) to each vial.

  • Equilibration: Seal the vials and agitate at a constant temperature (25°C) for 48 hours to ensure thermodynamic equilibrium is reached.

  • Separation: Centrifuge the suspensions at 10,000 x g for 15 minutes, then filter the supernatant through a 0.22 µm PVDF syringe filter. (Causality Note: PVDF is specifically chosen over nylon to prevent non-specific binding of the amine moiety to the filter membrane).

  • Quantification: Analyze the filtrate via HPLC-UV.

  • Validation: Plot BIPA-HBr concentration vs. HP-β-CD concentration. A linear plot (A_L type) confirms a 1:1 complexation ratio. The slope allows you to calculate the exact minimum amount of CD needed for your target API concentration.

Strategy B: Synergistic Cosolvency

When cyclodextrins alone are insufficient for highly concentrated formulations, a combined approach using a cosolvent and cyclodextrin can yield synergistic solubility enhancements[7]. The cosolvent reduces the polarity of the bulk water, while the CD encapsulates the most hydrophobic domain[8].

Protocol 2: Cosolvent-Aqueous Titration

  • Initial Dissolution: Dissolve BIPA-HBr in 100% PEG-400 at 2x the final desired concentration.

  • Aqueous Phase Preparation: Prepare the aqueous diluent (e.g., Water for Injection) adjusted to pH 5.0.

  • Titration: Under continuous magnetic stirring (400 rpm), add the aqueous phase dropwise to the PEG-400 solution until a 50:50 (v/v) ratio is achieved.

  • Validation: Monitor for turbidity using a UV-Vis spectrophotometer at 600 nm. An absorbance < 0.05 indicates a stable, true solution. If turbidity spikes, the cosolvent fraction must be increased, or the addition rate must be slowed to prevent localized supersaturation.

Section 4: Quantitative Data Summaries

The following table summarizes the expected performance of various solubilization strategies based on the physicochemical properties of BIPA-HBr.

Table 1: Comparative Efficacy of Solubilization Excipients for BIPA-HBr

Excipient SystemMechanism of ActionTypical Conc. RangeRelative Solubility Enhancement*Biocompatibility (In Vivo)
pH Adjustment (pH 5.0) Ionization of secondary amineN/A1x (Baseline)High
PEG-400 Dielectric constant reduction10 - 30% v/v5x - 15xModerate (Osmotic effects)
HP-β-Cyclodextrin Hydrophobic cavity encapsulation5 - 20% w/v20x - 50xHigh (Renally cleared)
PEG-400 + HP-β-CD Synergistic solvation & inclusion10% v/v + 10% w/v>100xModerate to High

*Enhancement factors are representative estimates based on structurally similar hydrophobic amine hydrobromides.

Section 5: References

  • A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs - Brieflands. Available at:[Link]

  • Solubility enhancement techniques: A comprehensive review - World Journal of Biology Pharmacy and Health Sciences. Available at:[Link]

  • N-Benzylisopropylamine CAS: 102-97-6 Was Dispatched To Our Clients - Alfa Chemistry. Available at:[Link]

  • Combined effect of cosolvent and cyclodextrin on solubilization of nonpolar drugs - PubMed (National Library of Medicine). Available at: [Link]

  • Solubility enhancement of hydrophobic drugs using synergistically interacting cyclodextrins and cosolvent - ResearchGate. Available at:[Link]

  • Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin - MDPI. Available at:[Link]

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Structural Validation of Benzylisopropylamine Hydrobromide via ¹H and ¹³C NMR Spectroscopy

This guide provides an in-depth, expert-level comparison and validation workflow for benzylisopropylamine hydrobromide, a crucial intermediate in various organic syntheses. As drug development professionals and researche...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, expert-level comparison and validation workflow for benzylisopropylamine hydrobromide, a crucial intermediate in various organic syntheses. As drug development professionals and researchers, the unambiguous confirmation of a molecule's structure is a non-negotiable cornerstone of regulatory compliance and scientific integrity. This document moves beyond a simple recitation of data to explain the causality behind experimental choices, establishing a self-validating system for structural elucidation grounded in authoritative standards.

The Imperative of Structural Validation in Pharmaceutical Development

In the landscape of pharmaceutical development, the structural integrity of an Active Pharmaceutical Ingredient (API) or a key intermediate is paramount. Regulatory bodies, guided by frameworks like the International Council for Harmonisation (ICH) guidelines, mandate rigorous characterization to ensure identity, purity, and quality.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent technique for the de novo structural elucidation of organic molecules, offering unparalleled insight into the atomic connectivity and chemical environment within a molecule.[3][4] This guide will dissect the ¹H and ¹³C NMR spectra of benzylisopropylamine hydrobromide, providing a robust framework for its validation.

Decoding the NMR Fingerprint of Benzylisopropylamine Hydrobromide

The structure of benzylisopropylamine hydrobromide presents several distinct proton and carbon environments, each giving rise to a characteristic signal in the NMR spectrum. The protonation of the secondary amine to form the hydrobromide salt significantly influences the chemical shifts of nearby nuclei, a key feature we will leverage for validation.

Predicted ¹H NMR Spectrum Analysis (400 MHz, D₂O)

The analysis of the proton NMR spectrum involves assessing four key features: chemical shift (δ), signal integration, multiplicity (splitting pattern), and coupling constants (J).

  • Aromatic Protons (C₆H₅): These five protons on the phenyl ring are rendered chemically similar due to the insulating effect of the benzylic carbon. They are expected to appear as a complex multiplet, typically in the downfield region of δ 7.10-7.50 ppm .[5] Their combined integration will correspond to 5H.

  • Benzylic Protons (Ar-CH₂-N): The two protons of the methylene bridge are adjacent to the electron-withdrawing phenyl group and the positively charged ammonium nitrogen. This deshielding effect shifts their signal significantly downfield to approximately δ 3.77 ppm .[5] In an aprotic solvent, these protons might appear as a doublet due to coupling with the N-H proton; however, in a deuterated protic solvent like D₂O, the acidic ammonium proton will exchange with deuterium, and the benzylic signal will collapse to a sharp singlet, integrating to 2H.

  • Isopropyl Methine Proton (CH-(CH₃)₂): This single proton is split by the six equivalent protons of the two methyl groups, resulting in a septet (or multiplet). Its proximity to the ammonium nitrogen places its signal around δ 2.84 ppm .[5] The integration will be 1H.

  • Isopropyl Methyl Protons (CH-(CH₃)₂): The six protons of the two methyl groups are chemically equivalent. They are split by the single methine proton, resulting in a characteristic doublet. This signal is expected in the upfield region, around δ 1.25 ppm , with an integration of 6H.[6]

  • Ammonium Proton (N-H₂⁺): The two protons on the nitrogen will be present in the hydrobromide salt. Their chemical shift is highly variable and depends on solvent, concentration, and temperature. In D₂O, this signal will disappear due to rapid solvent exchange, which is a key confirmatory test.[7] In a non-exchanging solvent like DMSO-d₆, it would appear as a broad signal.

Predicted ¹³C NMR Spectrum Analysis (101 MHz, D₂O)

The proton-decoupled ¹³C NMR spectrum provides a count of unique carbon environments.

  • Aromatic Carbons (C₆H₅): The phenyl ring will show four distinct signals: one for the ipso-carbon attached to the benzylic group, two for the ortho/meta carbons, and one for the para carbon. These typically appear between δ 125-140 ppm .

  • Benzylic Carbon (Ar-CH₂-N): This carbon, attached to both the aromatic ring and the nitrogen, is expected around δ 52-55 ppm .

  • Isopropyl Methine Carbon (CH-(CH₃)₂): The methine carbon of the isopropyl group will appear further downfield than the methyl carbons, anticipated around δ 48-50 ppm .

  • Isopropyl Methyl Carbons (CH-(CH₃)₂): The two equivalent methyl carbons will give rise to a single signal in the upfield region, typically around δ 22-24 ppm .

Experimental Protocol for NMR Spectrum Acquisition

This protocol outlines a self-validating methodology for acquiring high-quality NMR data, ensuring reproducibility and accuracy.

Objective: To acquire ¹H and ¹³C NMR spectra of benzylisopropylamine hydrobromide for structural confirmation.

Materials:

  • Benzylisopropylamine hydrobromide sample (5-20 mg for ¹H, 20-50 mg for ¹³C)[8]

  • High-quality 5 mm NMR tubes[9]

  • Deuterated solvent (e.g., Deuterium Oxide, D₂O, 99.9% D)

  • Internal Standard (optional, e.g., DSS for D₂O)

  • Pasteur pipettes and lint-free wipes[10]

Workflow Diagram: Structural Validation Process

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Validation Sample Weigh 10-20 mg of Sample Solvent Dissolve in 0.6-0.7 mL D₂O Sample->Solvent Filter Filter into NMR Tube Solvent->Filter Spectrometer Insert Sample into Spectrometer Filter->Spectrometer Lock Lock on Deuterium Signal Spectrometer->Lock Shim Shim Magnetic Field Lock->Shim Acquire Acquire ¹H and ¹³C Spectra Shim->Acquire Process Process Spectra (FT, Phase, Baseline) Acquire->Process Assign Assign Signals Process->Assign Compare Compare with Predicted Data Assign->Compare Confirm Structure Confirmed Compare->Confirm

Caption: Workflow for NMR-based structural validation.

Step-by-Step Methodology:

  • Sample Weighing: Accurately weigh 10-20 mg of the benzylisopropylamine hydrobromide sample into a clean, dry vial.[8] A higher concentration may be needed for ¹³C NMR to achieve a good signal-to-noise ratio in a reasonable time.

  • Solvent Selection & Dissolution: Add approximately 0.6-0.7 mL of D₂O. The choice of a deuterated solvent is critical to avoid a large, overwhelming solvent signal in the ¹H NMR spectrum.[9] D₂O is suitable for the hydrobromide salt and allows for the confirmatory exchange of the N-H₂⁺ protons.

  • Sample Filtration: To ensure high-resolution spectra, the solution must be free of particulate matter.[11] Construct a microfilter by placing a small plug of cotton or glass wool into a Pasteur pipette and filter the solution directly into a high-quality NMR tube.

  • Spectrometer Setup: Insert the sample into the NMR spectrometer. The instrument will lock onto the deuterium signal of the solvent to stabilize the magnetic field and then perform an automated shimming process to optimize field homogeneity.

  • ¹H Spectrum Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters include a 90° pulse angle, a sufficient relaxation delay (e.g., 1-2 seconds), and an appropriate number of scans (typically 8 to 16 for good signal-to-noise).

  • ¹³C Spectrum Acquisition: Acquire a proton-decoupled ¹³C spectrum. This experiment requires significantly more scans than a proton spectrum due to the low natural abundance of the ¹³C isotope.

Data Summary and Comparison for Validation

The core of the validation lies in comparing the acquired experimental data with the predicted values. Minor deviations in chemical shifts (±0.02 ppm for ¹H, ±0.2 ppm for ¹³C) are expected due to variations in concentration and instrument calibration.

Table 1: Summary of Expected NMR Data for Benzylisopropylamine Hydrobromide in D₂O

Assignment ¹H Chemical Shift (δ, ppm) ¹H Multiplicity ¹H Integration ¹³C Chemical Shift (δ, ppm)
Aromatic (C₆H₅)~7.40Multiplet5H~128-135
Benzylic (CH₂)~3.77[5]Singlet2H~53
Methine (CH)~2.84[5]Septet1H~49
Methyl (CH₃)~1.25[6]Doublet6H~23

Comparison with Alternative Analytical Techniques

While NMR is the gold standard for structural elucidation, a multi-technique approach provides orthogonal validation, a principle highly valued in regulatory submissions.

Alternative Method 1: Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is excellent for identifying functional groups. For benzylisopropylamine hydrobromide, the key diagnostic feature is the stretching vibration of the secondary ammonium (R₂NH₂⁺) group, which appears as a broad band in the 2400-3200 cm⁻¹ region.[12] This distinguishes it from the free secondary amine (R₂NH), which shows a single, weaker N-H stretch around 3300-3350 cm⁻¹.[7][13] Aromatic C-H and C=C stretches will also be visible.

Alternative Method 2: Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern. Using electrospray ionization (ESI), the parent ion would be detected as [M+H]⁺ at m/z 150 (for the free base, C₁₀H₁₅N).[14] The most characteristic fragment in the mass spectrum is the tropylium ion at m/z 91, formed by cleavage of the benzylic C-N bond.[14][15] Another significant fragment is often observed at m/z 134, corresponding to the loss of a methyl group.[16]

Workflow Diagram: Choosing an Analytical Technique

G Start Goal: Structural Validation of Benzylamine Derivative Q1 Need Complete Connectivity & Stereochemistry? Start->Q1 NMR Use 1D & 2D NMR Spectroscopy Q1->NMR Yes Q2 Need to Confirm Functional Groups? Q1->Q2 No / Orthogonal Data Needed NMR->Q2 FTIR Use FT-IR Spectroscopy Q2->FTIR Yes Q3 Need Molecular Weight & Fragmentation? Q2->Q3 No / Orthogonal Data Needed FTIR->Q3 MS Use Mass Spectrometry Q3->MS Yes End Comprehensive Validation Achieved Q3->End No MS->End

Caption: Decision tree for selecting analytical methods.

Table 2: Comparison of Key Analytical Techniques

Technique Strengths Weaknesses Application to Benzylisopropylamine HBr
NMR Spectroscopy Provides unambiguous, detailed structural information (connectivity, stereochemistry).[3] Highly reproducible.Lower sensitivity compared to MS. Requires higher sample quantity.Primary Method: Confirms the complete covalent structure, including the specific arrangement of the benzyl and isopropyl groups.
FT-IR Spectroscopy Fast, simple, and excellent for identifying functional groups.[17] Distinguishes between the free amine and its salt form.[12]Provides limited information on the overall molecular skeleton. Not suitable for complex mixture analysis.Confirmatory Method: Validates the presence of the secondary ammonium salt and the aromatic ring.
Mass Spectrometry Extremely high sensitivity. Provides accurate molecular weight and characteristic fragmentation patterns.[15]Does not provide direct information on atom connectivity or stereochemistry. Isomers can be difficult to distinguish without chromatography.Confirmatory Method: Confirms the molecular formula (via accurate mass) and provides a characteristic fragmentation fingerprint (m/z 91).

Conclusion

The structural validation of benzylisopropylamine hydrobromide is most robustly achieved through ¹H and ¹³C NMR spectroscopy. The predictable chemical shifts, integrations, and coupling patterns provide a unique and definitive fingerprint of the molecule, confirming the identity and connectivity of all its components. When supplemented with orthogonal techniques like FT-IR and Mass Spectrometry, which corroborate the presence of key functional groups and the correct molecular weight, a complete and defensible validation package is achieved. This multi-faceted approach ensures the scientific integrity required for advanced research and drug development, meeting the stringent standards of the pharmaceutical industry.

References

  • IR Spectroscopy Tutorial: Amines . (n.d.). University of Calgary. Retrieved from [Link]

  • 24.10 Spectroscopy of Amines . (2023, September 20). OpenStax. Retrieved from [Link]

  • Difference between Primary Secondary and Tertiary Amines Via FTIR . (2023, December 25). ChemistryBeast. Retrieved from [Link]

  • Heacock, R. A., & Marion, L. (1956). The infrared spectra of secondary amines and their salts . Canadian Journal of Chemistry. Retrieved from [Link]

  • Benzenemethanamine, N-(1-methylethyl)-, hydrobromide (1:1) . (n.d.). PubChem. Retrieved from [Link]

  • The infrared spectra of secondary amines and their salts . (n.d.). ResearchGate. Retrieved from [Link]

  • Isopropylbenzylamine . (n.d.). PubChem. Retrieved from [Link]

  • Which is the best spectroscopic method for the structure elucidation of organic molecule without the help of other method? . (2018, October 4). ResearchGate. Retrieved from [Link]

  • Identification of N-Methylbenzylamine Hydrochloride, N-Ethylbenzylamine Hydrochloride, and N-Isopropylbenzylamine Hydrochloride . (n.d.). Southern Association of Forensic Scientists. Retrieved from [Link]

  • Mass spectra of N-isopropylbenzylamine (N-IBA) . (n.d.). ResearchGate. Retrieved from [Link]

  • Benzenemethanamine, N-(1-methylethyl)- . (n.d.). NIST WebBook. Retrieved from [Link]

  • A framework for automated structure elucidation from routine NMR spectra . (2021, November 9). Royal Society of Chemistry. Retrieved from [Link]

  • Quality Guidelines . (n.d.). ICH. Retrieved from [Link]

  • Benzyldiisopropylamine . (n.d.). PubChem. Retrieved from [Link]

  • NMR Techniques in Organic Chemistry: a quick guide . (n.d.). University of Bristol. Retrieved from [Link]

  • CASE (Computer-Assisted Structure Elucidation) Study for an Undergraduate Organic Chemistry Class . (2020, February 7). ACS Publications. Retrieved from [Link]

  • NMR Sample Preparation 1 . (n.d.). University of Alberta. Retrieved from [Link]

  • Guide to NMR Method Development and Validation – Part I: Identification and Quantification . (n.d.). Bruker. Retrieved from [Link]

  • What are some alternatives to NMR spectroscopy to study protein structures? . (2025, January 8). Quora. Retrieved from [Link]

  • How To Prepare And Run An NMR Sample . (2025, July 24). ALWSCI. Retrieved from [Link]

  • N-Isopropylbenzylamine | CAS 102-97-6 . (n.d.). Veeprho. Retrieved from [Link]

  • 8.1 - FT-NMR Sample Preparation Guide . (n.d.). MIT OpenCourseWare. Retrieved from [Link]

  • Simultaneous Determination of Methamphetamine and Its Isomer N-Isopropylbenzylamine in Forensic Samples by Using a Modified LC-ESI-MS/MS Method . (2021, January 12). Semantic Scholar. Retrieved from [Link]

  • NMR Sample Preparation: The Complete Guide . (n.d.). Organomation. Retrieved from [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures . (2022, March 31). European Medicines Agency. Retrieved from [Link]

  • NMR sample preparation guidelines . (n.d.). evitria. Retrieved from [Link]

  • The N-Isopropylbenzylamine “myth” and developments in Drug Testing . (2021, July 17). Bluelight.org. Retrieved from [Link]

  • Validation of Analytical Procedures Q2(R2) . (2023, November 30). ICH. Retrieved from [Link]

  • 13C NMR Spectrum (1D, 101 MHz, H2O, predicted) (NP0289811) . (n.d.). NP-MRD. Retrieved from [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline . (n.d.). European Medicines Agency. Retrieved from [Link]

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Comparative

Comprehensive FTIR Spectroscopy Reference Guide: Benzylisopropylamine Hydrobromide Analysis

Target Audience: Researchers, Forensic Scientists, and Drug Development Professionals Executive Summary & Contextual Significance Benzylisopropylamine (N-isopropylbenzylamine, BPA) is a secondary amine utilized as a crit...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Forensic Scientists, and Drug Development Professionals

Executive Summary & Contextual Significance

Benzylisopropylamine (N-isopropylbenzylamine, BPA) is a secondary amine utilized as a critical intermediate in pharmaceutical synthesis[1][2]. However, because it is a structural isomer of methamphetamine and shares a nearly identical molar mass and physical appearance, its hydrobromide (BPA·HBr) and hydrochloride salts are frequently encountered in forensic chemistry as adulterants or "fake meth"[1][3].

Fourier Transform Infrared (FTIR) spectroscopy is the gold standard for differentiating BPA·HBr from illicit analogues[3]. This guide objectively compares the two primary FTIR sampling modalities—Attenuated Total Reflectance (ATR-FTIR) and Potassium Bromide (KBr) Pellet Transmission —providing actionable, self-validating protocols and mechanistic insights to ensure spectral integrity.

Mechanistic Causality: Why Sampling Modality Matters

When analyzing hydrobromide salts of secondary amines, the choice of sampling technique fundamentally alters the optical physics of the measurement.

  • Halide Compatibility: A distinct chemical advantage of analyzing BPA·HBr via KBr pellets is the avoidance of halide ion exchange. When analyzing hydrochloride salts in a KBr matrix, high pressure can cause an exchange of Cl⁻ for Br⁻, distorting the spectrum[4]. Because BPA·HBr already contains a bromide counterion, the KBr matrix is chemically inert to the sample, preserving the native hydrogen-bonding network.

  • The Moisture Masking Effect: BPA·HBr exhibits a critical secondary amine N-H stretching band in the 3500–3200 cm⁻¹ region. KBr is highly hygroscopic; even trace moisture will produce a broad O-H stretch that completely masks this diagnostic N-H peak[4][5]. Therefore, ATR-FTIR is often preferred when absolute dryness cannot be guaranteed[5].

  • Wavelength-Dependent Pathlength: In ATR-FTIR, the infrared beam's penetration depth into the sample is directly proportional to the wavelength. Consequently, peaks at lower wavenumbers (e.g., C-H out-of-plane bending) appear artificially intensified compared to classic transmission spectra[6].

Comparative Analysis: ATR-FTIR vs. KBr Pellet

The following table synthesizes the quantitative and qualitative performance metrics of both modalities for BPA·HBr analysis.

ParameterATR-FTIR (Diamond/ZnSe Crystal)KBr Pellet (Transmission)
Primary Analytical Goal Rapid screening, routine QA/QC[7]Trace analysis, historical library matching[7]
Sample Preparation Time < 1 minute (Direct application)10–15 minutes (Grinding, pressing)
Sensitivity / Pathlength Low (Shallow penetration depth, ~0.5–2 µm)[7]High (Longer effective pathlength, ~1 mm)[6][7]
Moisture Interference Negligible (Ideal for ambient conditions)[5]High (Requires rigorous desiccation)[4]
Spectral Artifacts Wavelength-dependent intensity shifts[6]Light scattering if poorly pressed (opaque spots)[8]
Library Compatibility Requires algorithmic ATR-correction[6]Gold standard for classic transmission libraries[7]

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, every step in the following workflows is designed as a self-validating system. If a step fails, the physical output will immediately indicate the error.

Protocol A: KBr Pellet Preparation (High-Sensitivity Transmission)

Use this method when matching against legacy transmission databases (e.g., PubChem, NIST).

  • Matrix Preparation: Dry spectroscopic-grade KBr powder at 110 °C for 3 hours to eliminate adsorbed water[8]. Validation: The powder should remain stark white; rapid heating can oxidize KBr to KBrO₃, causing a brown discoloration[8].

  • Sample Milling: Combine ~1.0 mg of BPA·HBr with 200 mg of the dried KBr[8]. Grind thoroughly in an agate mortar for 2 minutes. Causality: The particle size must be reduced to less than the wavelength of incident IR light (< 2 µm) to prevent the Christiansen effect (asymmetric baseline scattering).

  • Pellet Pressing: Transfer the mixture to a 13 mm pellet-forming die. Apply a vacuum of several mm Hg for 2 minutes to degas the powder[8].

  • Compression: Apply 8 tons of force for 3–5 minutes[8]. Release pressure slowly.

  • Validation Check: Hold the pellet to the light. It must be optically clear. If it is opaque or has white spots, the KBr was either wet, insufficiently ground, or inadequately degassed[6][8]. Do not scan an opaque pellet.

Protocol B: ATR-FTIR Acquisition (Rapid Screening)

Use this method for forensic field samples or routine pharmaceutical batch testing.

  • Background Acquisition: Clean the diamond ATR crystal with isopropanol and allow it to evaporate. Collect a background spectrum. Validation: The energy throughput should be >95% of the manufacturer's baseline.

  • Sample Application: Place ~2–5 mg of BPA·HBr directly onto the center of the crystal[8].

  • Compression: Lower the ATR pressure anvil until the clutch clicks. Causality: Intimate optical contact between the crystal and the solid sample is mandatory for the evanescent wave to penetrate the sample[5].

  • Acquisition: Scan from 4000 to 400 cm⁻¹ at 4 cm⁻¹ resolution (typically 16–32 co-added scans).

  • Post-Processing: Apply an ATR-correction algorithm in the spectrometer software to normalize band intensities for accurate library matching[6].

Spectral Interpretation & Differentiation

When analyzing the generated spectra, BPA·HBr exhibits distinct vibrational modes that differentiate it from methamphetamine hydrobromide:

  • Secondary Amine (N-H) Stretch: Appears as a sharp, medium-intensity band near 3300–3200 cm⁻¹. (Ensure this is not masked by KBr moisture)[4].

  • Aromatic C-H Stretches: Weak bands just above 3000 cm⁻¹, confirming the presence of the unsubstituted benzyl ring.

  • Aliphatic C-H Stretches: Strong bands just below 3000 cm⁻¹ (2960–2850 cm⁻¹), corresponding to the isopropyl and methylene groups.

  • Differentiation Marker: The spatial arrangement of the isopropyl group in BPA alters the C-N stretching and C-H bending fingerprint regions (1300–800 cm⁻¹) compared to the N-methyl-alpha-methylphenethylamine structure of methamphetamine[3].

Analytical Decision Workflow

The following diagram illustrates the logical causality for selecting the appropriate FTIR methodology based on sample constraints.

Workflow Sample BPA·HBr Sample (Forensic or Pharma) Decision Select Sampling Modality Sample->Decision ATR ATR-FTIR (Rapid, Non-destructive) Decision->ATR Bulk/Routine/Moist KBr KBr Pellet (High Sensitivity, Trace) Decision->KBr Trace/Classic Library Acquisition Spectral Acquisition (4000 - 400 cm⁻¹) ATR->Acquisition KBr->Acquisition Analysis Spectral Interpretation (N-H, C-H, C-N bands) Acquisition->Analysis Library Reference Library Matching (Differentiate from Meth) Analysis->Library

FTIR analytical workflow for identifying benzylisopropylamine hydrobromide.

References

  • What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr? Achieve Superior Sensitivity And Accuracy. Kintek Solution.
  • Benzenemethanamine, N-(1-methylethyl)-, hydrobromide (1:1) | C10H16BrN | CID - PubChem.
  • N-Benzylisopropylamine|102-97-6 - MOLBASE Encyclopedia. Molbase.
  • Does anyone have any knowledge of FT-IR in the KBr disk or ATR unite?
  • Good to know about KBr pellets. Quantum Design Europe.
  • Among FTIR and FTIR-ATR which is more suitable for biological samples like bacteria or fungi?
  • Measurement Methods for Powder Samples. Shimadzu.
  • The brief introduction of N-isopropylbenzylamine. ChemicalBook.
  • N-Benzylisopropylamine , 97% , 102-97-6. CookeChem.

Sources

Validation

Reactivity Profiling: Benzylisopropylamine Hydrobromide vs. N-Methylbenzylamine in Organic Synthesis

In drug development and complex organic synthesis, the strategic selection of secondary amine building blocks profoundly dictates synthetic route design. This guide provides an objective, data-driven comparison between N...

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Author: BenchChem Technical Support Team. Date: April 2026

In drug development and complex organic synthesis, the strategic selection of secondary amine building blocks profoundly dictates synthetic route design. This guide provides an objective, data-driven comparison between N-methylbenzylamine (NMBA) and benzylisopropylamine hydrobromide (BIPA·HBr). By analyzing their structural sterics, salt forms, and nucleophilic profiles, researchers can systematically optimize reaction conditions for N-alkylation, amidation, and reductive amination workflows.

Structural and Electronic Profiling

The fundamental reactivity differences between these two secondary amines stem from their N-alkyl substituents and their commercial physical forms.

  • N-Methylbenzylamine (NMBA): Typically supplied as a free base liquid. The N-methyl group provides minimal steric shielding around the nitrogen lone pair, maximizing its accessibility. This lack of steric hindrance allows NMBA to act as a highly potent nucleophile in a wide array of transformations.

  • Benzylisopropylamine Hydrobromide (BIPA·HBr): Supplied as a stable, solid hydrobromide salt[1]. The N-isopropyl group projects its methyl branches directly into the attack trajectory of the nitrogen lone pair. This steric bulk significantly increases the activation energy ( ΔG‡ ) required to reach the transition state during nucleophilic attack. Consequently, isopropyl substitution fundamentally reduces the nucleophilicity of the amine compared to less hindered alkyl groups[2]. Furthermore, the salt form necessitates an explicit in situ free-basing step before the molecule can participate as a nucleophile.

Comparative Reactivity Dynamics

Nucleophilic Substitution (S N​ 2)

The transition state of an S N​ 2 reaction is highly sensitive to steric crowding. When transitioning from a methyl-substituted amine (like NMBA) to an isopropyl-substituted amine (like BIPA), the increased steric clash at the tetrahedral transition state can result in a 50- to 80-fold decrease in the reaction rate[3]. While NMBA undergoes rapid alkylation at room temperature, BIPA requires prolonged heating to overcome the steric penalty.

Amidation and Coupling

NMBA readily participates in standard peptide coupling and oxidative amidation, smoothly yielding the desired amides without the need for harsh conditions[4]. In contrast, coupling BIPA with carboxylic acids using standard reagents (e.g., EDC/HOBt) often results in poor yields due to the steric clash in the tetrahedral intermediate. Successful amidation of BIPA typically requires highly active electrophiles (such as acyl chlorides) or powerful coupling agents (like HATU) combined with elevated temperatures.

Quantitative Data Comparison

The following table summarizes the physicochemical properties and comparative reaction metrics of both amines to guide experimental planning.

Property / Reaction MetricN-Methylbenzylamine (NMBA)Benzylisopropylamine Hydrobromide (BIPA·HBr)
Physical Form Liquid (Free Base)Solid (Hydrobromide Salt)
Steric Hindrance (N-Alkyl) Low (Methyl group)High (Isopropyl group)
Relative S N​ 2 Rate Very Fast (Baseline)Slow (~50-80x slower)
Free-Basing Required? NoYes (Requires 1.0 eq additional base)
Typical Amidation Yield >90% (Standard conditions)<50% (Standard), >80% (Forced/Acyl Chloride)

Experimental Methodologies: Self-Validating Protocols

To empirically demonstrate the kinetic differences between NMBA and BIPA·HBr, the following parallel S N​ 2 N-alkylation protocol is designed as a self-validating system.

Protocol: Comparative N-Alkylation with Benzyl Bromide

Objective: To validate the kinetic retardation caused by the isopropyl group and the necessity of free-basing BIPA·HBr.

Step 1: Reaction Assembly & Free-Basing

  • Setup A (NMBA): Add NMBA (1.0 eq, 1.0 mmol) to anhydrous acetonitrile (5 mL). Add K 2​ CO 3​ (1.5 eq) as an acid scavenger.

  • Setup B (BIPA·HBr): Add BIPA·HBr (1.0 eq, 1.0 mmol) to anhydrous acetonitrile (5 mL). Add K 2​ CO 3​ (2.5 eq).

  • Causality Check: The extra 1.0 eq of K 2​ CO 3​ in Setup B is strictly required to deprotonate the hydrobromide salt and liberate the active free base in situ. Anhydrous K 2​ CO 3​ is chosen over aqueous NaOH to maintain a dry environment, preventing the hydrolysis of the incoming electrophile.

Step 2: Electrophile Addition

  • Add benzyl bromide (1.1 eq) dropwise to both setups at 25°C under vigorous stirring.

Step 3: Self-Validating Kinetic Monitoring

  • Monitor both reactions via Thin Layer Chromatography (TLC) using 20% EtOAc in Hexanes (UV detection).

  • Validation: In Setup A, the rapid disappearance of the benzyl bromide spot within 1 hour confirms NMBA's unhindered nucleophilicity. In Setup B, the persistence of the benzyl bromide spot after 4 hours validates the kinetic retardation imposed by the isopropyl group's steric bulk.

Step 4: Thermal Forcing (Setup B Only)

  • Elevate the temperature of Setup B to 65°C and reflux for 12 hours.

  • Causality Check: The added thermal energy is necessary to overcome the high activation energy barrier ( ΔG‡ ) caused by the isopropyl steric clash, successfully driving the hindered S N​ 2 reaction to completion.

Mechanistic & Workflow Visualizations

Workflow NMBA N-Methylbenzylamine (Free Base) ActiveNMBA Active Nucleophile (Unhindered) NMBA->ActiveNMBA Direct Use BIPA Benzylisopropylamine·HBr (Salt Form) Base Add K2CO3 / DIPEA (Free-Basing) BIPA->Base Deprotonation ActiveBIPA Active Nucleophile (Sterically Hindered) Base->ActiveBIPA ProductNMBA Rapid Conversion (High Yield) ActiveNMBA->ProductNMBA + Electrophile ProductBIPA Slow Conversion (Requires Heat) ActiveBIPA->ProductBIPA + Electrophile

Workflow comparison: Direct use of NMBA vs. mandatory free-basing and slower conversion of BIPA·HBr.

StericLogic Core Secondary Amine Reactivity Sub1 N-Methyl Group Core->Sub1 Sub2 N-Isopropyl Group Core->Sub2 Mech1 Minimal Steric Clash Low Activation Energy Sub1->Mech1 Mech2 Severe Steric Clash High Activation Energy Sub2->Mech2 Out1 Favorable Kinetics Mech1->Out1 Out2 Restricted Kinetics Mech2->Out2

Mechanistic logic demonstrating how N-alkyl substitution dictates activation energy and kinetics.

References

  • PubChem. "Benzenemethanamine, N-(1-methylethyl)-, hydrobromide (1:1) | CID - PubChem". National Institutes of Health. 1

  • ResearchGate. "Nucleophilic Reactivities of Primary and Secondary Amines in Acetonitrile". ResearchGate. 2

  • Master Organic Chemistry. "The SN2 Reaction Mechanism". Master Organic Chemistry. 3

  • d-nb.info. "Sterically Demanding Oxidative Amidation of α-Substituted Malononitriles with Amines Using O2". d-nb.info. 4

Sources

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